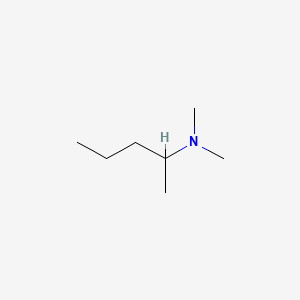
N,N-Dimethylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylpentan-2-amine is an organic compound classified as a tertiary amine. It consists of a pentane backbone with a dimethylamino group attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylpentan-2-amine can be synthesized through several methods. One common approach involves the alkylation of dimethylamine with 2-bromopentane. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Another method involves the reductive amination of 2-pentanone with dimethylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, this compound is often produced through continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are intermediates in several organic synthesis reactions.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Elimination: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxyacids are commonly used oxidizing agents.
Substitution: Alkyl halides and bases like sodium hydroxide are typical reagents.
Elimination: Heating the compound in the presence of a strong base can induce elimination reactions.
Major Products
Oxidation: N-oxides
Substitution: Various substituted amines
Elimination: Alkenes
Scientific Research Applications
N,N-Dimethylpentan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethylpentan-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-pentanamine
- 4-Methyl-2-hexanamine
Uniqueness
N,N-Dimethylpentan-2-amine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tertiary amine configuration makes it more resistant to certain types of chemical reactions compared to primary or secondary amines. This stability, combined with its reactivity in specific conditions, makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
57303-85-2 |
|---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
N,N-dimethylpentan-2-amine |
InChI |
InChI=1S/C7H17N/c1-5-6-7(2)8(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
LSTZYJQJHGEVKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
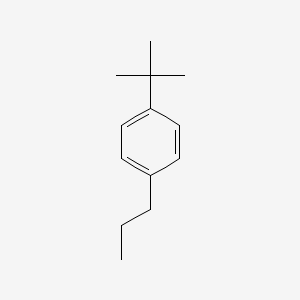
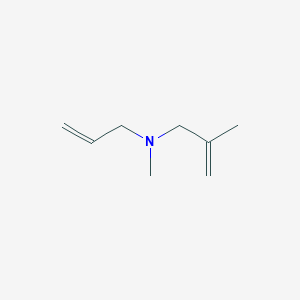
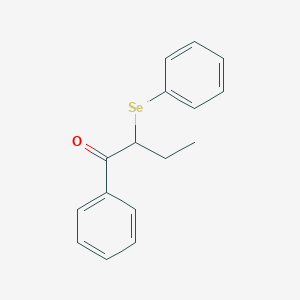
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)

![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)

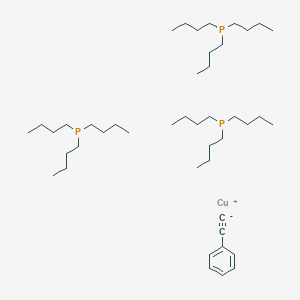

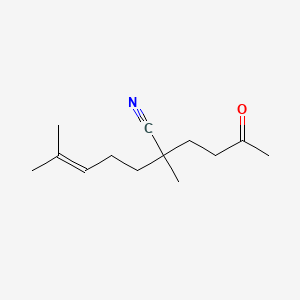
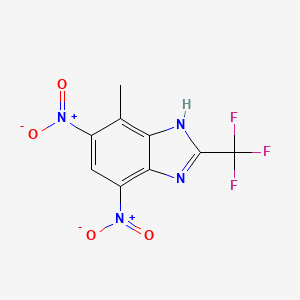
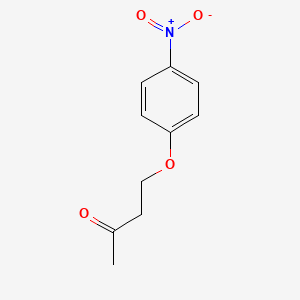
![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)
